FGFRs are a family of cell-surface proteins involved in cell growth, proliferation, and survival. Derazantinib works by blocking the activity of these receptors, specifically FGFR1, FGFR2, and FGFR3. This disrupts the signaling pathways that cancer cells rely on to grow and survive. []
Derazantinib is currently being studied in clinical trials for the treatment of various cancers, including:
Derazantinib is an orally bioavailable compound that serves as a selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). It is classified as an ATP-competitive pan-FGFR inhibitor, demonstrating potent activity against these kinases with IC50 values of 1.8 nM for FGFR2 and 4.5 nM for FGFR1 . The compound has garnered attention for its potential therapeutic applications in treating various cancers associated with FGFR genetic aberrations.
Derazantinib acts by inhibiting the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival []. In some cholangiocarcinoma tumors, mutations or fusions in the FGFR genes lead to uncontrolled activation of these pathways, promoting tumor growth [].
Derazantinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, the cellular energy molecule required for their activation []. This disrupts the downstream signaling cascade triggered by FGFRs, ultimately leading to the inhibition of tumor cell proliferation and survival [].
Derazantinib is currently under investigation, and its complete safety profile is still being established. Clinical trials have reported side effects such as fatigue, dry mouth, diarrhea, taste changes, and hair loss []. Additionally, some patients experience elevations in liver enzymes, which can be monitored and managed [].
In clinical studies, derazantinib has shown promising anti-tumor activity, particularly in patients with advanced or unresectable cancers harboring FGFR mutations. For instance, in a Phase 1b/2 study involving metastatic urothelial cancer, derazantinib demonstrated a manageable safety profile but limited efficacy when used alone or in combination with atezolizumab . Additionally, it has been effective in inhibiting the proliferation and migration of keloid fibroblasts in vitro, showcasing its potential beyond oncology applications .
Derazantinib is primarily investigated for its use in treating cancers associated with FGFR mutations or fusions. Its applications include:
Derazantinib shares its therapeutic target with several other compounds that inhibit fibroblast growth factor receptors. Below is a comparison highlighting its uniqueness:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Axitinib | VEGFR1-3, PDGFR | Primarily used for renal cell carcinoma; broader kinase inhibition profile. |
Erdafitinib | FGFR1-4 | Approved for bladder cancer; shows broader FGFR targeting but similar indications. |
Nintedanib | VEGFR, PDGFR, FGFR | Multi-targeted kinase inhibitor; used primarily for lung cancer and fibrosis. |
Lenvatinib | VEGFR1-3, FGFR1-4 | Broad spectrum kinase inhibitor; used for thyroid cancer and hepatocellular carcinoma. |
Derazantinib's specificity towards FGFRs and its unique biochemical profile distinguish it from these compounds, making it a candidate for targeted therapies where FGFR mutations play a critical role.
Derazantinib represents a structurally distinctive fibroblast growth factor receptor inhibitor characterized by its benzoquinazoline core scaffold [1] [2]. The compound possesses a molecular formula of C₂₉H₂₉FN₄O, indicating a complex organic structure containing 29 carbon atoms, 29 hydrogen atoms, one fluorine atom, four nitrogen atoms, and one oxygen atom [1] [2]. The molecular weight of derazantinib is established at 468.57 grams per mole, with an exact mass of 468.232544 daltons [1] [2] [4].
The structural architecture of derazantinib is built upon a 5,6-dihydrobenzo[h]quinazolin-2-amine backbone, which distinguishes it from conventional quinazoline-based kinase inhibitors [1] [2]. This benzoquinazoline framework incorporates a saturated six-membered ring fused to the quinazoline system, creating a tricyclic aromatic heterocycle that serves as the primary scaffold [1] [2]. The compound features a 2-fluorophenyl substituent attached at the 6-position of the dihydrobenzoquinazoline ring system, contributing to its three-dimensional conformation and binding characteristics [1] [2].
A significant structural component of derazantinib is the presence of a substituted aniline moiety connected through an aminoethyl linker chain [1] [2]. This side chain contains a 2-methoxyethylamino group that provides additional molecular flexibility and contributes to the compound's solubility properties [1] [2]. The overall molecular architecture results in a compound with defined spatial arrangements that facilitate specific interactions with fibroblast growth factor receptor binding sites [4].
Table 1: Molecular Structure and Composition of Derazantinib
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₉H₂₉FN₄O | [1] [2] |
Molecular Weight (g/mol) | 468.57 | [1] [2] [4] |
CAS Number | 1234356-69-4 | [1] [2] [4] |
Chemical Name (IUPAC) | (6R)-6-(2-Fluorophenyl)-N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine | [1] [2] |
Stereochemistry | Absolute | [5] |
Defined Stereocenters | 1/1 | [2] [5] |
Exact Mass (Da) | 468.232544 | [4] |
Monoisotopic Mass (Da) | 468.232540 | [2] |
The International Union of Pure and Applied Chemistry nomenclature for derazantinib is systematically defined as (6R)-6-(2-fluorophenyl)-N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine [1] [2]. This comprehensive chemical name precisely describes the molecular structure and stereochemical configuration of the compound [1] [2].
The nomenclature begins with the stereochemical descriptor (6R), indicating the absolute configuration at the carbon center bearing the fluorophenyl substituent [1] [2]. The 6-(2-fluorophenyl) portion specifies the attachment of a fluorine-substituted phenyl ring at position 6 of the dihydrobenzoquinazoline system [1] [2]. The fluorine atom is positioned at the ortho position (2-position) of the phenyl ring, contributing to the compound's electronic properties and binding affinity [1] [2].
The N-(3-{2-[(2-methoxyethyl)amino]ethyl}phenyl) segment describes the complex aniline substituent attached to the quinazoline nitrogen [1] [2]. This portion includes a phenyl ring substituted at the meta position (3-position) with an ethyl chain that terminates in a secondary amine linked to a 2-methoxyethyl group [1] [2]. The 5,6-dihydrobenzo[h]quinazolin-2-amine designation identifies the core heterocyclic system with its specific ring fusion pattern and the primary amine functionality at position 2 of the quinazoline ring [1] [2].
Alternative nomenclature systems have been employed for derazantinib, including the Chemical Abstracts Service systematic name: Benzo[h]quinazolin-2-amine, 6-(2-fluorophenyl)-5,6-dihydro-N-[3-[2-[(2-methoxyethyl)amino]ethyl]phenyl]-, (6R)- [1] [2]. This alternative naming convention follows Chemical Abstracts Service indexing rules and provides an equivalent description of the molecular structure [1] [2].
Derazantinib exhibits distinctive physicochemical characteristics that influence its behavior in biological systems and pharmaceutical applications [4] [19]. The compound demonstrates a predicted density of 1.2 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular structure consistent with its aromatic heterocyclic composition [4]. The boiling point is calculated at 615.1 ± 65.0 degrees Celsius, reflecting the substantial intermolecular forces present in the crystalline solid [4] [19].
The lipophilicity of derazantinib is characterized by a logarithmic partition coefficient (LogP) value of 5.66, indicating significant hydrophobic character [4]. This high LogP value suggests preferential partitioning into lipid phases and potential for membrane permeability [4]. The predicted acid dissociation constant (pKa) of 9.04 ± 0.19 indicates that derazantinib behaves as a weak base under physiological conditions [19].
Thermal properties of derazantinib include a flash point of 325.8 ± 34.3 degrees Celsius, demonstrating thermal stability under normal handling conditions [4]. The vapor pressure at 25 degrees Celsius is essentially negligible at 0.0 ± 1.8 millimeters of mercury, indicating minimal volatility [4]. The index of refraction is measured at 1.632, providing optical characterization of the crystalline material [4].
Derazantinib exists as a crystalline solid under standard conditions, appearing as a white to yellow powder [19]. The compound requires storage at -20 degrees Celsius to maintain stability and prevent degradation [4] [19]. Melting point data is not currently available in the literature, representing a gap in the complete physicochemical characterization [4].
Table 2: Physicochemical Properties of Derazantinib
Property | Value | Source |
---|---|---|
Density (g/cm³) | 1.2 ± 0.1 | [4] |
Boiling Point (°C) | 615.1 ± 65.0 | [4] [19] |
Flash Point (°C) | 325.8 ± 34.3 | [4] |
LogP | 5.66 | [4] |
pKa (predicted) | 9.04 ± 0.19 | [19] |
Vapour Pressure (mmHg at 25°C) | 0.0 ± 1.8 | [4] |
Index of Refraction | 1.632 | [4] |
Melting Point | Not Available | [4] |
Physical Form | Crystalline solid | [19] |
Color | White to yellow | [19] |
Storage Temperature (°C) | -20 | [4] [19] |
Solubility characteristics of derazantinib demonstrate significant variation across different solvent systems [19] [22]. In dimethyl sulfoxide, the compound achieves maximum concentrations of 47.67 milligrams per milliliter (101.73 millimolar) [19]. Dimethylformamide provides moderate solubility with maximum concentrations of 30.0 milligrams per milliliter (64.02 millimolar) [19]. Aqueous solubility is severely limited, with essentially no measurable solubility in water [22]. In physiologically relevant media, such as dimethylformamide:phosphate buffered saline mixtures (1:3 ratio at pH 7.2), solubility decreases dramatically to 0.25 milligrams per milliliter (0.53 millimolar) [19].
Table 3: Solubility Profile of Derazantinib
Solvent System | Concentration (mg/mL) | Concentration (mM) | Source |
---|---|---|---|
DMSO | 47.67 | 101.73 | [19] |
DMF | 30.0 | 64.02 | [19] |
DMF:PBS (pH 7.2) (1:3) | 0.25 | 0.53 | [19] |
Water | Not soluble | - | [22] |
Derazantinib possesses absolute stereochemistry with a single defined stereocenter located at the 6-position of the dihydrobenzoquinazoline ring system [2] [5]. The compound exists in the (6R)-configuration, indicating that the 2-fluorophenyl substituent adopts a specific three-dimensional orientation that contributes to its biological activity [1] [2]. This stereochemical arrangement is critical for the compound's binding affinity and selectivity toward fibroblast growth factor receptors [2] [5].
The stereochemical assignment follows Cahn-Ingold-Prelog priority rules, where the (R)-configuration indicates the clockwise arrangement of substituents when viewed from a specific orientation [2] [5]. The presence of only one stereocenter (1/1 defined stereocenters) simplifies the stereochemical complexity compared to compounds with multiple chiral centers [2] [5]. The absence of E/Z centers indicates that no geometric isomerism is present in the molecular structure [5].
Crystal structure analysis and conformational studies demonstrate that the (6R)-stereochemistry positions the fluorophenyl group in an optimal orientation for hydrogen bonding interactions within the fibroblast growth factor receptor binding pocket [1] [2]. This specific configuration contributes to the compound's potency against fibroblast growth factor receptor subtypes 1, 2, and 3 [4]. The stereochemical purity of derazantinib is essential for maintaining consistent biological activity and reducing potential off-target effects [2] [5].
Racemic forms of derazantinib have been synthesized and characterized, providing comparative studies of stereochemical effects on biological activity [6]. The racemate possesses the same molecular formula and weight as the enantiomerically pure form but exhibits different pharmacological properties due to the presence of both (6R)- and (6S)-isomers [6]. These studies highlight the importance of stereochemical control in the synthesis and development of derazantinib as a therapeutic agent [6].
Derazantinib exhibits distinctive structural features that differentiate it from other clinically approved fibroblast growth factor receptor inhibitors [23] [24]. The benzoquinazoline core scaffold of derazantinib represents a unique structural class among fibroblast growth factor receptor inhibitors, contrasting with the quinazoline, quinoxaline, and tricyclic urea scaffolds employed in other compounds [1] [2] [23].
Pemigatinib utilizes a tricyclic urea scaffold that forms two hydrogen bonds with Ala564 in the hinge region of fibroblast growth factor receptor 1, contributing to its exceptional potency with an IC₅₀ of 0.2 nanomolar [23]. Erdafitinib employs a quinoxaline core that establishes only one hydrogen bond with Ala564, resulting in slightly reduced potency compared to pemigatinib and infigratinib [23]. Infigratinib incorporates an N-aryl-N'-pyrimidin-4-yl urea scaffold that also forms two hinge region hydrogen bonds, achieving an IC₅₀ of 0.9 nanomolar against fibroblast growth factor receptor 1 [23].
A critical structural distinction of derazantinib is the absence of the 3,5-dimethoxyphenyl ring system that characterizes pemigatinib, erdafitinib, and infigratinib [23] [24]. This dimethoxyphenyl moiety typically forms hydrogen bonds with Asp641, enhancing selectivity for fibroblast growth factor receptors over other kinases [23]. The absence of this feature in derazantinib may contribute to its broader kinase inhibition profile, including activity against colony stimulating factor-1 receptor and vascular endothelial growth factor receptor 2 [11].
Table 4: FGFR Inhibitory Activity of Derazantinib and Related Compounds
Compound | Target | IC₅₀ (nM) | Source |
---|---|---|---|
Derazantinib | FGFR1 | 4.5 | [4] |
Derazantinib | FGFR2 | 1.8 | [4] |
Derazantinib | FGFR3 | 4.5 | [4] |
Derazantinib | FGFR4 | Weak activity | [11] |
Pemigatinib | FGFR1 | 0.2 | [23] |
Erdafitinib | FGFR1 | 1.2 | [23] |
Infigratinib | FGFR1 | 0.9 | [23] |
Futibatinib | FGFR1 | <10 | [12] |
PD173074 | FGFR1 | 21.5 | [25] |
The binding mode analysis reveals that derazantinib achieves fibroblast growth factor receptor inhibition through interactions between its quinazoline nitrogen atoms and the hinge region, similar to other quinazoline-based inhibitors [1] [2]. However, the extended benzoquinazoline system provides additional hydrophobic interactions that may contribute to its selectivity profile [1] [2]. Resistance studies indicate that derazantinib maintains activity against certain gatekeeper mutations that significantly impair other fibroblast growth factor receptor inhibitors, potentially due to its unique structural architecture [12].
Comparative potency analysis demonstrates that while derazantinib exhibits nanomolar activity against fibroblast growth factor receptors 1-3, it shows reduced potency compared to the most recent generation of inhibitors [4] [23]. Derazantinib achieves IC₅₀ values of 4.5, 1.8, and 4.5 nanomolar against fibroblast growth factor receptors 1, 2, and 3, respectively [4]. This contrasts with pemigatinib's sub-nanomolar potency and represents a moderate position within the spectrum of fibroblast growth factor receptor inhibitor activities [4] [23].
Table 5: Structural Comparison of FGFR Inhibitors
Compound | Core Scaffold | Hinge Binding | Selectivity Feature | Source |
---|---|---|---|---|
Derazantinib | Benzoquinazoline | Quinazoline nitrogen atoms | 3,5-Dimethoxyphenyl absent | [1] [2] |
Pemigatinib | Tricyclic urea | Two H-bonds with Ala564 | 3,5-Dimethoxyphenyl ring | [23] |
Erdafitinib | Quinoxaline | One H-bond with Ala564 | 3,5-Dimethoxyphenyl ring | [23] |
Infigratinib | N-aryl-N'-pyrimidin-4-yl urea | Two H-bonds with Ala564 | 3,5-Dimethoxyphenyl ring | [23] |
Futibatinib | Quinazoline | Two H-bonds | 3,5-Dimethoxyphenyl ring | [27] |
PD173074 | Pyrido[2,3-d]pyrimidin-7-one | Two H-bonds | Dichlorodimethoxyphenyl | [9] [25] |